1,2-Bis(trimethylsilyl)-4-methylbenzene

Description

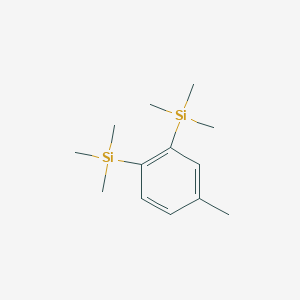

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H24Si2 |

|---|---|

Molecular Weight |

236.50 g/mol |

IUPAC Name |

trimethyl-(4-methyl-2-trimethylsilylphenyl)silane |

InChI |

InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |

InChI Key |

DOAQVGPYDFAQDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1,2 Bis Trimethylsilyl 4 Methylbenzene

Generation and Reactivity of Aryne Intermediates

1,2-Bis(trimethylsilyl)-4-methylbenzene is a key starting material for the generation of 4-methylbenzyne, a transient but synthetically valuable aryne intermediate. The presence of the two silicon-based groups allows for mild and efficient formation of the aryne, which can be trapped in situ to create complex molecular architectures.

Precursor Role in Hypervalent Iodine-Benzyne Systems

A prominent application of this compound is its role as a precursor in the synthesis of hypervalent iodine reagents, which serve as mild and efficient sources of arynes. The general strategy involves the reaction of a 1,2-bis(trimethylsilyl)arene with a hypervalent iodine(III) species, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of an acid like trifluoromethanesulfonic acid (TfOH). This reaction forms a (phenyl)[2-(trimethylsilyl)aryl]iodonium triflate salt.

Specifically for this compound, this process yields a methyl-substituted (trimethylsilyl)phenyliodonium triflate. This solid precursor is stable and can be isolated, but it readily generates 4-methylbenzyne upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF), under mild, neutral conditions at room temperature. uwindsor.cachemguide.co.uk This method avoids the harsh conditions (e.g., strong bases or high temperatures) required by other aryne generation techniques.

| Precursor Component | Reagent System | Intermediate | Aryne Generated |

| This compound | PhI(OAc)₂ / TfOH | Methyl-substituted (trimethylsilyl)phenyliodonium triflate | 4-Methylbenzyne |

Cycloaddition Reactions with Diverse Trapping Agents

Once generated, the highly reactive 4-methylbenzyne intermediate can be intercepted by a wide range of "trapping agents" through cycloaddition reactions. This process is a powerful tool for constructing polycyclic and heterocyclic systems. The efficiency of these trapping reactions is often high, with some studies reporting quantitative generation and capture of the aryne. chemguide.co.uk

Common trapping agents include dienes, which participate in [4+2] cycloaddition (Diels-Alder) reactions. Examples of effective trapping agents for benzynes generated from hypervalent iodine precursors include:

Furan and its derivatives (e.g., 2-methylfuran): These react to form oxabicyclic adducts. uwindsor.cachemguide.co.uk

Anthracene: This polycyclic aromatic hydrocarbon acts as a diene to yield triptycene-like structures. uwindsor.cachemguide.co.uk

Cyclopentadienones (e.g., tetraphenylcyclopentadienone): These dienes react in a [4+2] cycloaddition, often followed by the extrusion of carbon monoxide to yield a new aromatic ring. uwindsor.cachemguide.co.uk

1,3-Diphenylisobenzofuran: This highly reactive diene is an efficient trap for benzynes. uwindsor.cachemguide.co.uk

The reaction of 4-methylbenzyne with these agents provides rapid access to complex molecules that would be challenging to synthesize through other routes.

| Aryne Intermediate | Trapping Agent Type | Reaction Type | Resulting Structure |

| 4-Methylbenzyne | Furan | [4+2] Cycloaddition | Methyl-substituted oxabicyclic adduct |

| 4-Methylbenzyne | Anthracene | [4+2] Cycloaddition | Methyl-substituted triptycene (B166850) derivative |

| 4-Methylbenzyne | Tetraphenylcyclopentadienone | [4+2] Cycloaddition followed by decarbonylation | Substituted tetraphenylnaphthalene |

Mechanistic Elucidation of Aryne Formation and Trapping

The formation of the aryne from the hypervalent iodine precursor proceeds through a well-studied mechanism. Upon introduction of a fluoride anion (from Bu₄NF), the fluoride attacks the silicon atom of the trimethylsilyl (B98337) group. This initiates the elimination of the trimethylsilyl group and the iodonium (B1229267) moiety. Computational studies on analogous diaryliodonium ions suggest that the subsequent C-H abstraction and cleavage of the carbon-iodine bond occur in a concerted, asynchronous single step, without the formation of an intermediate. chemguide.co.uk This concerted process leads to the formation of the strained triple bond of the benzyne (B1209423) intermediate under mild and neutral conditions.

The trapping of the aryne via a [4+2] cycloaddition reaction is a pericyclic process. The benzyne acts as a potent dienophile (or more accurately, an "alkynophile") that readily reacts with dienes. The reaction is typically very fast due to the high reactivity and relief of ring strain in the benzyne molecule as it forms the more stable bicyclic adduct.

Directed Functionalization and Derivatization Reactions

While the primary use of this compound is as an aryne precursor, the trimethylsilyl groups can also influence other derivatization reactions. Trimethylsilyl groups can serve as versatile synthetic handles, either by being replaced in ipso-substitution reactions or by acting as blocking groups to direct reactions to other positions on the aromatic ring. uwindsor.ca

One powerful strategy for the functionalization of arenes is Directed ortho Metalation (DoM). In this process, a Directed Metalation Group (DMG) on the ring chelates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. While a trimethylsilyl group is not a classic DMG, it can be used strategically. For instance, a DMG could be installed elsewhere on the ring of this compound to direct metalation. Subsequently, the silyl (B83357) groups could be removed or further transformed.

More directly, the C-Si bond itself can be the site of reaction. Ipso-substitution, where an electrophile attacks the carbon atom bearing the silyl group, can lead to the replacement of the -SiMe₃ group. For example, iodination using iodine monochloride (ICl) can lead to ipso-iodination, replacing a silyl group with an iodine atom, which can then be used in cross-coupling reactions. nih.gov

| Functionalization Strategy | Role of Trimethylsilyl Group | Potential Transformation |

| Ipso-Substitution | Leaving Group | Replacement of -SiMe₃ with a halogen (e.g., I) or other electrophiles. |

| Directed ortho Metalation (DoM) | Blocking Group | A separate DMG directs lithiation; the -SiMe₃ group prevents reaction at its position and can be removed later. |

Electrophilic and Nucleophilic Substitution Studies on the Aromatic Ring

The substitution pattern of this compound creates a unique electronic and steric environment that influences further substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the outcome is dictated by the combined directing effects of the substituents. The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and its inductive effect. chemguide.co.uklibretexts.org The trimethylsilyl groups are bulky and can direct electrophiles via ipso-substitution. youtube.com

Considering the structure of this compound, the available positions for substitution are C3, C5, and C6.

Position C5: This position is para to the activating methyl group and meta to the two silyl groups, making it a likely site for electrophilic attack.

Position C3: This position is ortho to one silyl group and meta to the methyl group.

Position C6: This position is ortho to the activating methyl group, but it is sterically hindered by the adjacent trimethylsilyl group.

Therefore, in reactions like nitration or halogenation, substitution is expected to be heavily influenced by the activating methyl group, likely favoring the less sterically hindered C5 position. libretexts.orgnih.gov However, ipso-attack at C1 or C2, followed by rearrangement or loss of the silyl group, is also a possible reaction pathway. youtube.com

Nucleophilic Aromatic Substitution:

Aromatic rings that lack strong electron-withdrawing groups are generally unreactive towards nucleophilic aromatic substitution (SNAr) via the addition-elimination mechanism. chemistrysteps.comwikipedia.org Since this compound contains only electron-donating or neutral substituents, it does not undergo SNAr reactions under typical conditions.

Instead, when subjected to conditions that promote nucleophilic substitution (e.g., a very strong base like sodium amide), the reaction pathway proceeds through an elimination-addition mechanism involving the 4-methylbenzyne intermediate. chemistrysteps.comyoutube.com This is the same intermediate discussed in section 3.1. The strong base deprotonates the ring at a position ortho to a potential leaving group. In the case of a derivatized this compound (e.g., where one silyl group has been replaced by a halide), the reaction would lead to the formation of 4-methylbenzyne, which is then attacked by the nucleophile. uomustansiriyah.edu.iq This leads to a mixture of products, as the nucleophile can attack either carbon of the aryne's triple bond.

Structural and Electronic Elucidation Via Advanced Computational and Spectroscopic Approaches

Quantum Chemical Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules like 1,2-Bis(trimethylsilyl)-4-methylbenzene. arxiv.org Geometry optimization using DFT involves locating the minimum energy structure on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. stackexchange.comyoutube.com For organosilicon compounds, the B3LYP hybrid functional is commonly employed as it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation. nih.govinpressco.com This is typically paired with a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to accurately model the non-spherical nature of electron density in chemical bonds. inpressco.comresearchgate.net

The optimization process is iterative: starting with an initial guess of the molecular geometry, the forces on each atom are calculated. stackexchange.com The atoms are then moved in a direction that reduces these forces, and the process is repeated until the forces are negligible and the energy change between steps is minimal, indicating a stationary point has been found. loni.org For this compound, DFT calculations would predict key structural parameters such as the C-C bond lengths within the benzene (B151609) ring, the C-Si bond lengths, and the bond angles and dihedral angles defining the orientation of the bulky trimethylsilyl (B98337) groups. The introduction of substituents on the benzene ring is expected to cause minor distortions from the perfect D6h symmetry of benzene, resulting in slight variations in the C-C bond lengths.

Interactive Table 1: Predicted Structural Parameters of this compound via DFT (B3LYP/6-31G(d,p))

This table presents hypothetical, yet chemically reasonable, data for illustrative purposes based on established principles of DFT calculations on similar substituted benzene molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 (ring) | C2 (ring) | - | - | ~1.40 Å |

| Bond Length | C2 (ring) | C3 (ring) | - | - | ~1.39 Å |

| Bond Length | C1 (ring) | Si | - | - | ~1.87 Å |

| Bond Length | Si | C (methyl) | - | - | ~1.89 Å |

| Bond Angle | C2 (ring) | C1 (ring) | Si | - | ~122° |

| Bond Angle | C6 (ring) | C1 (ring) | Si | - | ~118° |

| Dihedral Angle | C6 (ring) | C1 (ring) | C2 (ring) | C3 (ring) | ~0° |

| Dihedral Angle | C2 (ring) | C1 (ring) | Si | C (methyl) | Variable (Conformation) |

Beyond DFT, the electronic structure of this compound can be investigated using a spectrum of computational methods, broadly categorized as ab initio and semi-empirical. scribd.com

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without experimental parameters, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide a systematic path to improving accuracy. nih.gov However, their high computational cost, which scales poorly with the size of the molecule (e.g., as M⁴ or higher, where M is the number of basis functions), often limits their application to smaller systems or requires significant computational resources. libretexts.org For a molecule of this size, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for more approximate methods. nih.gov

Semi-empirical methods offer a computationally faster alternative by simplifying the underlying quantum mechanical equations and replacing the most complex integrals with parameters derived from experimental data. uni-muenchen.dewikipedia.org Methods like MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) are orders of magnitude faster than ab initio or DFT methods, making them suitable for very large molecules. ucsb.edudtic.mil This speed comes at the cost of accuracy and reliability. researchgate.net The results are highly dependent on the quality of the parameterization for the specific elements and bonding situations present in the molecule. wikipedia.org Since silicon is a key element in this compound, the accuracy of a semi-empirical calculation would hinge on how well the chosen method was parameterized for organosilicon compounds. dtic.mil

Interactive Table 2: Comparison of Computational Methods for Electronic Structure Analysis

| Method Type | Examples | Relative Cost (CPU Time) | General Accuracy | Dependence on Parameters |

| Ab Initio | HF, MP2, CCSD | Very High | High to Very High | Low (Basis set only) |

| Density Functional Theory | B3LYP, PBE0 | Medium-High | Good to High | Medium (Functional) |

| Semi-Empirical | MNDO, AM1, PM3 | Very Low | Low to Moderate | High (Empirical data) |

The trimethylsilyl (TMS) group is characterized by its significant molecular volume and chemical inertness. wikipedia.org The conformational preferences of the two adjacent TMS groups in this compound are primarily dictated by steric effects. researchgate.net The rotation around the C(aryl)-Si bonds is a key conformational degree of freedom. Due to the bulkiness of the TMS groups, their free rotation is hindered, especially by the presence of the adjacent TMS group and the methyl group on the ring.

Computational methods can be used to explore the potential energy surface associated with the rotation of the TMS groups. By systematically rotating the dihedral angles (e.g., C2-C1-Si-C(methyl)) and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the low-energy (stable) conformations and the energy barriers separating them. researchgate.net It is expected that the lowest energy conformation would involve the staggering of the methyl groups on the silicon atoms relative to each other and to the plane of the benzene ring to minimize steric repulsion. youtube.com The energy barrier to rotation provides insight into the conformational flexibility of the molecule at a given temperature. Theoretical calculations suggest that for molecules with substituents on a benzene ring, DFT methods can sometimes overestimate these rotational barriers, highlighting the need for careful selection of computational methods. researchgate.net

Aromaticity Assessment and Electron Delocalization Studies

Aromaticity is a fundamental concept describing the unusual stability and unique reactivity of cyclic, planar, and fully conjugated systems with 4n+2 π-electrons. masterorganicchemistry.com While benzene is the archetypal aromatic compound, the introduction of substituents can perturb its electronic structure and modulate its degree of aromaticity. researchgate.net

A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. acs.org This magnetic criterion for aromaticity involves placing a "ghost" atom (a point with no nucleus or electrons) at a position of interest—typically the geometric center of the ring (NICS(0)) or slightly above it, for instance, at 1 Å (NICS(1)). github.io The computed magnetic shielding tensor at this point is then reported. A negative value indicates magnetic shielding, which is a hallmark of a diatropic ring current characteristic of aromatic systems. Conversely, a positive value indicates deshielding, associated with a paratropic ring current in antiaromatic systems. acs.org

For benzene, NICS values are strongly negative, confirming its high aromaticity. researchgate.net When substituents like the trimethylsilyl groups are added to the ring, the π-electron system is perturbed. This perturbation is expected to slightly reduce the magnitude of the diatropic ring current. Consequently, the NICS(1) value for this compound is predicted to be less negative than that of unsubstituted benzene, signifying a small but quantifiable reduction in aromaticity. researchgate.net

Interactive Table 3: Illustrative NICS(1) Values for Aromaticity Comparison

NICS values are typically reported in ppm. This table provides representative values to illustrate the concept.

| Compound | Predicted NICS(1) Value (ppm) | Interpretation |

| Benzene (Reference) | -10.2 | Highly Aromatic |

| This compound | -8.9 (Illustrative) | Aromatic, with slight reduction |

| Cyclooctatetraene (Non-aromatic reference) | ~0 | Non-aromatic |

| Benzene Dianion (Antiaromatic reference) | +28.0 | Antiaromatic |

Substituents influence the electronic structure of an aromatic ring through a combination of inductive and resonance (or hyperconjugation) effects. libretexts.orgyoutube.com The trimethylsilyl group's effect is complex. Inductively, silicon is more electropositive than carbon, which might suggest electron withdrawal. However, the dominant electronic effect of a TMS group attached to a π-system is typically electron-donating. u-tokyo.ac.jp This is attributed to hyperconjugation, where the electrons in the C-Si σ-bonds can overlap with the π-system of the benzene ring, effectively donating electron density into the ring. u-tokyo.ac.jpstudymind.co.uk

Advanced Spectroscopic Characterization for Structural Validation

Spectroscopic techniques are indispensable for the unambiguous validation of molecular structures. Through the combined application of Nuclear Magnetic Resonance (NMR), X-ray crystallography, vibrational (FT-IR, Raman), and UV-Vis spectroscopy, a detailed portrait of the molecule's architecture and electronic landscape can be constructed.

High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and trimethylsilyl (TMS) protons. The aromatic region would display a complex pattern for the three non-equivalent protons on the benzene ring. The proton at position 5 (para to the C1-TMS group) would likely appear as a doublet, coupled to the proton at position 6. The proton at position 3 (ortho to the methyl group and a TMS group) would appear as a singlet or a narrowly split doublet. The proton at position 6 would be a doublet of doublets. The methyl group attached to the ring would yield a sharp singlet, while the 18 protons of the two equivalent TMS groups would produce a highly intense singlet at a characteristic upfield chemical shift, owing to the electropositive nature of silicon.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in a unique electronic environment. Six signals would be expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating effects of the methyl and TMS substituents. Additional signals would correspond to the methyl carbon and the carbons within the two TMS groups.

Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | 0.2 - 0.4 | Singlet |

| ¹H | Ar-CH₃ | 2.2 - 2.4 | Singlet |

| ¹H | Ar-H (Position 3) | 7.2 - 7.4 | Singlet / narrow Doublet |

| ¹H | Ar-H (Position 5) | 7.0 - 7.2 | Doublet |

| ¹H | Ar-H (Position 6) | 7.3 - 7.5 | Doublet of Doublets |

| ¹³C | -Si(CH₃)₃ | -1 to 2 | Quartet |

| ¹³C | Ar-CH₃ | 20 - 22 | Quartet |

While obtaining a single crystal of this compound itself may be challenging if it is a liquid or low-melting solid at ambient temperature, analysis of a suitable crystalline derivative would provide unparalleled insight into its solid-state conformation. X-ray crystallography would precisely measure bond lengths, bond angles, and torsional angles.

Key structural parameters that would be determined include:

Si-C bond lengths: Both the Si-C(aromatic) and Si-C(methyl) bond distances.

Aromatic C-C bond lengths: Deviations from the standard 1.39 Å of benzene would indicate electronic perturbation by the substituents.

Bond angles: The C-Si-C angles within the TMS groups and the C-C-C angles of the benzene ring. Ring deformation due to steric strain from the bulky, adjacent TMS groups could be quantified.

Torsional Angles: The orientation of the TMS groups relative to the plane of the benzene ring would reveal the degree of steric hindrance and its influence on the molecule's preferred conformation.

To date, a public crystal structure of this compound or its simple derivatives has not been reported.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational analysis.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. It is particularly sensitive to polar bonds and would clearly show characteristic absorptions for C-H stretching (aromatic and aliphatic), aromatic C=C stretching, and Si-C bond vibrations.

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and would be particularly useful for identifying the symmetric "breathing" modes of the benzene ring and vibrations associated with the Si-C framework.

The correlation of experimental spectra with frequencies calculated via computational methods, such as Density Functional Theory (DFT), allows for precise assignment of vibrational modes.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -Si(CH₃)₃ | 2850 - 3000 | Strong | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |

| Si-C Stretch | Si-CH₃ | 1240 - 1260 | Strong | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the chromophore is the substituted benzene ring. The spectrum is expected to show absorptions corresponding to π → π* transitions.

Compared to unsubstituted benzene, which exhibits characteristic E₂ (~204 nm) and B₂ (~256 nm) bands, the substituents on the ring in this compound are expected to act as auxochromes. Both alkyl (-CH₃) and silyl (B83357) (-Si(CH₃)₃) groups are weakly electron-donating, which typically causes a small bathochromic (red) shift in the absorption maxima and a potential hyperchromic effect (increase in absorption intensity). The resulting spectrum would confirm the presence of the substituted aromatic system and provide insight into how the substituents modulate its electronic structure.

Structure-Reactivity Relationships from Computational Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the relationship between a molecule's structure and its chemical reactivity. nih.govnih.gov For this compound, DFT calculations can provide a wealth of information not easily accessible through experimental means alone.

Optimized Geometry: Calculations can predict the lowest-energy three-dimensional structure, including bond lengths and angles, corroborating or predicting findings from crystallographic studies. This would be particularly insightful for assessing the steric strain induced by the two adjacent TMS groups.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the electron-donating substituents are expected to raise the HOMO energy level, making the ring more reactive towards electrophiles than benzene.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show a high negative potential (electron density) localized on the aromatic ring, particularly at the positions ortho and para to the activating methyl and silyl groups. This information allows for the prediction of the most probable sites for electrophilic aromatic substitution. Given the existing substitution pattern, the most activated and sterically accessible positions for a subsequent electrophilic attack would be positions 3 and 5.

Together, these computational insights provide a theoretical framework that explains the influence of the silyl and methyl groups on the aromatic ring's reactivity, guiding synthetic applications and further functionalization of the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Material Science Applications and Catalytic Research

Precursors for Advanced Organic Materials Synthesis

As a multifunctional aromatic compound, 1,2-Bis(trimethylsilyl)-4-methylbenzene serves as a key starting material for the creation of sophisticated organic materials. The trimethylsilyl (B98337) groups can be strategically employed as leaving groups, bulky substituents to control intermolecular interactions, or to enhance the solubility and processability of polymeric materials.

Role in Luminescent π-Conjugated Systems Research

While direct research specifically detailing the application of this compound in luminescent π-conjugated systems is limited, the broader class of bis(trimethylsilyl)arenes is significant in this field. These compounds are valuable precursors for synthesizing polymers such as poly(p-phenylene vinylene) (PPV) and its derivatives, which are known for their electroluminescent properties.

In established synthetic routes to conjugated polymers, silyl (B83357) groups can serve multiple functions:

Precursor Functionality: The trimethylsilyl groups can act as effective leaving groups in precursor polymerization routes, facilitating the formation of vinylene linkages.

Solubility Enhancement: The bulky, nonpolar trimethylsilyl substituents can significantly improve the solubility of polymer intermediates and final materials in common organic solvents, which is crucial for solution-based processing and fabrication of devices like organic light-emitting diodes (OLEDs).

Morphological Control: The steric hindrance provided by these groups can influence the packing of polymer chains in the solid state, thereby affecting the material's photophysical properties, such as emission wavelength and quantum efficiency.

The presence of the methyl group on the benzene (B151609) ring in this compound would be expected to further tune the electronic properties and solubility of any resulting polymers, potentially leading to materials with tailored emission characteristics.

Application in the Synthesis of Oligo- and Poly(trimethylsilyl)benzenes

Research has demonstrated a practical and safe method for the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) and its substituted derivatives, which can be extended to the formation of poly(trimethylsilyl)benzenes. This synthetic approach avoids the use of toxic solvents like hexamethylphosphoramide (B148902) (HMPA) and proceeds in high yield under mild conditions.

The method utilizes a hybrid metal system of magnesium (Mg) and copper(I) chloride (CuCl) in the presence of lithium chloride (LiCl) in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as the solvent. This system effectively silylates 1,2-dichlorobenzene (B45396) derivatives to produce the corresponding 1,2-bis(trimethylsilyl)benzenes. Crucially, this methodology is also applicable to the synthesis of poly(trimethylsilyl)benzenes, highlighting the role of compounds like this compound as monomeric units for silicon-containing polymers.

Table 1: Synthesis of Substituted 1,2-Bis(trimethylsilyl)benzenes

| Starting Material | Product | Reagents and Conditions | Significance |

|---|---|---|---|

| Substituted 1,2-Dichlorobenzene | Substituted 1,2-Bis(trimethylsilyl)benzene | Me₃SiCl, Mg/CuCl, LiCl, DMI | High-yield, mild conditions, avoids toxic HMPA. |

| Substituted 1,2-Dichlorobenzene | Poly(trimethylsilyl)benzene | Me₃SiCl, Mg/CuCl, LiCl, DMI | Demonstrates monomer capability for polymer synthesis. |

Ligand Design and Organometallic Catalysis Research

The unique electronic and steric profile of this compound makes its scaffold a theoretical candidate for ligand design in organometallic chemistry. The two bulky trimethylsilyl groups in ortho positions create a sterically crowded environment around a potential metal coordination site, while also influencing the electronic properties of the aromatic ring.

Development of Ligands Bearing Bis(trimethylsilyl)benzene Scaffolds

A review of the scientific literature indicates that while the potential exists, the specific development and isolation of ligands derived directly from the this compound scaffold are not widely reported. Hypothetically, functionalization of the benzene ring, for instance by introducing coordinating atoms like phosphorus or nitrogen, could yield novel bulky ligands. The steric hindrance from the adjacent trimethylsilyl groups could be exploited to:

Stabilize low-coordinate metal centers.

Promote specific catalytic activities by creating a unique coordination pocket.

Influence the regioselectivity or stereoselectivity of catalytic transformations.

Catalytic Activity in Organic Transformations

Consistent with the limited reports on ligand synthesis, specific studies detailing the catalytic activity of organometallic complexes bearing a this compound-derived ligand in organic transformations are not readily found in the current body of scientific literature. Based on the properties of other bulky, electron-rich ligands, such a scaffold could potentially find application in cross-coupling reactions or other catalytic processes where ligand steric bulk is a critical parameter for catalyst performance and stability.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations are contingent upon the synthesis of well-defined catalysts and the observation of their activity. As such, there are no specific mechanistic studies available in the literature that investigate catalytic cycles involving complexes of this compound. Any discussion would remain speculative pending the successful development of such catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.